N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
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Overview
Description
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the bromothiophene derivative. This is followed by the formation of the oxadiazole ring and finally, the attachment of the cyclopropanecarboxamide group. Common reagents used in these reactions include bromine, thiophene, and various cyclization agents .
Industrial Production Methods
This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .
Scientific Research Applications
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may exert its effects through the modulation of these targets, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and oxadiazole derivatives, such as:
- 5-bromothiophene-2-carboxamide
- 1,3,4-oxadiazole-2-yl-cyclopropanecarboxamide
Uniqueness
What sets N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2S/c11-7-4-3-6(17-7)9-13-14-10(16-9)12-8(15)5-1-2-5/h3-5H,1-2H2,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXASATJMSQOETN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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